- A simple and efficient synthesis of imidazolo[1,2-a]pyridines using MgO in aqueous medium, Arabian Journal of Chemistry, 2016, 9,
Cas no 96464-10-7 (2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine)
96464-10-7 structure
Product Name:2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine
CAS-Nr.:96464-10-7
MF:C13H8BrClN2
MW:307.573020935059
MDL:MFCD00444818
CID:1028971
PubChem ID:398280
Update Time:2025-10-29
2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine
- 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine (ACI)
- Imidazo[1,2-a]pyridine, 2-(p-bromophenyl)-6-chloro- (6CI)
- NCGC00307427-01
- STK893868
- AG-996/31204037
- CS-0165891
- EN300-1221159
- HMS590F11
- 3P-096
- F1018-0635
- Imidazo[1,2-a]pyridine, 2-(4-bromophenyl)-6-chloro-
- DTXSID60327962
- AB00127315-04
- AI-204/31691042
- AKOS001476856
- BBL021162
- ChemDiv1_001177
- 96464-10-7
- SR-01000410961
- MFCD00444818
- E82050
- NSC-707994
- SR-01000410961-1
- EU-0069347
- NSC707994
- 2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine
-
- MDL: MFCD00444818
- Inchi: 1S/C13H8BrClN2/c14-10-3-1-9(2-4-10)12-8-17-7-11(15)5-6-13(17)16-12/h1-8H
- InChI-Schlüssel: AYRHYFIXKCKMIK-UHFFFAOYSA-N
- Lächelt: ClC1=CN2C(=NC(C3C=CC(Br)=CC=3)=C2)C=C1
Berechnete Eigenschaften
- Genaue Masse: 305.95594g/mol
- Monoisotopenmasse: 305.95594g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 17
- Anzahl drehbarer Bindungen: 1
- Komplexität: 268
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topologische Polaroberfläche: 17.3Ų
2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029182496-1g |
2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine |
96464-10-7 | 95% | 1g |
$501.60 | 2023-08-31 | |
| TRC | B695805-25mg |
2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine |
96464-10-7 | 25mg |
$ 98.00 | 2023-04-18 | ||
| TRC | B695805-50mg |
2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine |
96464-10-7 | 50mg |
$ 155.00 | 2023-04-18 | ||
| TRC | B695805-100mg |
2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine |
96464-10-7 | 100mg |
$ 236.00 | 2023-04-18 | ||
| TRC | B695805-250mg |
2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine |
96464-10-7 | 250mg |
$ 414.00 | 2023-04-18 | ||
| Chemenu | CM151267-1g |
2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine |
96464-10-7 | 95% | 1g |
$427 | 2021-08-05 | |
| abcr | AB383157-500 mg |
2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine; . |
96464-10-7 | 500 mg |
€397.80 | 2023-07-19 | ||
| abcr | AB383157-1 g |
2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine; . |
96464-10-7 | 1 g |
€752.80 | 2023-07-19 | ||
| Chemenu | CM151267-1g |
2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine |
96464-10-7 | 95% | 1g |
$*** | 2023-05-04 | |
| eNovation Chemicals LLC | Y1243630-250mg |
Imidazo[1,2-a]pyridine, 2-(4-bromophenyl)-6-chloro- |
96464-10-7 | 97% | 250mg |
$60 | 2024-06-06 |
2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Catalysts: Magnesium oxide Solvents: Water ; 2.5 h, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Catalysts: Potassium , 9-(Methylamino)-1H-phenalen-1-one Solvents: Dimethyl sulfoxide , 1,4-Dioxane ; 24 h, 25 - 30 °C
Referenz
- Reduced Phenalenyl in Catalytic Dehalogenative Deuteration and Hydrodehalogenation of Aryl Halides, Journal of Organic Chemistry, 2021, 86(10), 7242-7255
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Solvents: Acetone
1.2 Catalysts: Hydrogen bromide Solvents: Methanol
1.2 Catalysts: Hydrogen bromide Solvents: Methanol
Referenz
- Preparation of 2-aryl- and 2-(aryloxymethyl)imidazo[1,2-a]pyridines and related compounds, Journal of Heterocyclic Chemistry, 1988, 25(1), 129-37
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Solvents: Ethanol ; 6 h, reflux
Referenz
- Synthesis and antimicrobial activity of novel imidazo[1,2-a]pyridinopyrimidine-2,4,6(1H,3H,5H)-triones and thioxopyrimidine-4,6(1H,5H)diones, Research on Chemical Intermediates, 2016, 42(3), 1989-1998
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Solvents: 1-Butyl-3-methylimidazolium tetrafluoroborate ; 1 - 2 h, rt
Referenz
- Ionic liquid promoted synthesis of 2-phenylimidazo[1,2-a]pyridine derivatives and their antibacterial screening, International Journal of Pharmacy and Pharmaceutical Sciences, 2014, 6(6), 553-557
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Sodium dodecyl sulfate , Iodine Solvents: Water ; 12 h, 40 °C
Referenz
- Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an "On-Water" Platform, ACS Omega, 2020, 5(22), 13333-13343
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Catalysts: Iodine Solvents: Ethanol ; 3 h
Referenz
- A simple and efficient route to 2-arylimidazo[1,2-a]pyridines and zolimidine using automated grindstone chemistry, Journal of Heterocyclic Chemistry, 2020, 57(11), 4099-4107
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 overnight, 60 °C
Referenz
- Mild Homologation of Esters through Continuous Flow Chloroacetate Claisen Reactions, Angewandte Chemie, 2018, 57(52), 17249-17253
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: Ethanol ; 1 - 2 h, 70 °C
Referenz
- Mn-Mediated Direct Regioselective C-H Trifluoromethylation of Imidazopyridines and Quinoxalines, Journal of Organic Chemistry, 2023, 88(15), 10599-10608
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: Ethanol ; 3 - 4 h, 80 °C
Referenz
- Lewis Acid/Oxidant as Rapid Regioselective Halogenating Reagent System for Direct Halogenation of Fused Bi-/Tri-cyclic Hetero-Aromatic Congeners viaC(sp2) -H bond Functionalization, Asian Journal of Organic Chemistry, 2021, 10(7), 1726-1741
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: Ethanol ; 3 - 4 h, 80 °C
Referenz
- Metal-Free, H2O2-Mediated, Regioselective Direct C-3 Hydroxylation of Imidazo[1,2-a]pyridines via C(sp2)-H Bond Functionalization, ChemistrySelect, 2020, 5(29), 9235-9239
2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine Raw materials
- 2-(4-Bromophenyl)-6-chloro-3-iodoimidazo[1,2-a]pyridine
- 4’-Bromoacetophenone
- 2-Chloro-4'-bromoacetophenone
- 2-Amino-5-chloropyridine
2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine Preparation Products
2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine Verwandte Literatur
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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